2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Description
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-10-6-14-17-7-11(8-20(14)19-10)18-15(21)9-22-13-5-3-2-4-12(13)16/h2-8H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRWCNPOAIOPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyrimidine derivative.
Introduction of the 2-fluorophenoxy group: This step often involves a nucleophilic substitution reaction where a fluorophenol reacts with an appropriate leaving group on the pyrazolo[1,5-a]pyrimidine core.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it inhibits cell proliferation in various cancer cell lines, including HeLa and A431 cells. The mechanism involves modulation of critical signaling pathways such as PI3K/Akt and MAPK/ERK, leading to apoptosis induction.
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against several bacterial strains. It disrupts cellular processes by targeting essential bacterial enzymes, thereby inhibiting their growth .
Enzyme Inhibition
The compound has shown inhibitory effects on specific enzymes, particularly:
- Dihydroorotate Dehydrogenase (DHODH): This enzyme is a validated target for malaria treatment, with studies indicating that the compound inhibits DHODH with an IC50 value in the low micromolar range.
Anti-inflammatory Effects
Research indicates that 2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide may inhibit cyclooxygenase enzymes, leading to reduced inflammation. This property makes it a candidate for developing anti-inflammatory drugs.
Neuroprotective Potential
Emerging studies suggest neuroprotective effects of this compound, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways is currently under investigation.
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Activity
A series of experiments demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound disrupts bacterial cell membranes and inhibits vital enzymatic functions necessary for bacterial survival .
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- 2-(2-bromophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- 2-(2-iodophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in drug development and other applications.
Biological Activity
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight: 255.25 g/mol
- CAS Number: Not specified in the search results.
Research indicates that compounds similar to this compound often exhibit biological activity through the inhibition of specific enzymes or pathways involved in cellular metabolism.
-
Enzyme Inhibition:
- Many pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit kinases, which play critical roles in signaling pathways associated with cancer and inflammation. The fluorine substitution is thought to enhance binding affinity and selectivity towards target enzymes.
- Antiproliferative Effects:
Biological Activity Data
The biological activity of this compound can be summarized through various studies and findings:
Case Studies
- Study on Glycolytic Inhibition:
- Toxicological Assessment:
- Comparative Analysis with Other Compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
